molecular formula C23H41N B2503824 [1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)- CAS No. 88510-89-8

[1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)-

Cat. No.: B2503824
CAS No.: 88510-89-8
M. Wt: 331.588
InChI Key: HFBISKRSUBYSCV-UHFFFAOYSA-N
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Description

[1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)- is a useful research compound. Its molecular formula is C23H41N and its molecular weight is 331.588. The purity is usually 95%.
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Scientific Research Applications

Liquid Crystalline Properties

Studies on [1,1'-Bicyclohexyl]-4-carbonitrile derivatives reveal their significance in the field of liquid crystals. Rübesamen and Schneider (1993) explored the phase diagrams of mesomorphic compounds, including trans-4,4′-di-n-propyl-1,1-bicyclohexyl-cis-4-carbonitrile, under high pressure, highlighting the unique properties of liquid crystals like pressure-induced phases and polymorphism changes (Rübesamen & Schneider, 1993).

Synthesis and Characteristics

Shi Zi-qian (2007) discussed the synthesis of acetylene liquid crystal compounds, including 4,4′-dialkylbicyclohexyl-4-carbonitrile, underlining their special characters and efficient synthesis methods. This indicates the chemical's utility in creating compounds with distinct liquid crystalline properties (Shi Zi-qian, 2007).

Conformational Studies

Conformational aspects of cyclohexyl derivatives, including [1,1'-Bicyclohexyl]-4-carbonitrile, were studied by Chuang and Fang (2001), providing insights into the stereochemistry and molecular interactions of such compounds (Chuang & Fang, 2001).

Photophysical Properties

Investigations into the photophysical properties of related compounds, as conducted by Tsuji et al. (2005), contribute to understanding how molecular structures like [1,1'-Bicyclohexyl]-4-carbonitrile derivatives influence their photophysical behavior (Tsuji et al., 2005).

Crystal and Molecular Structures

The crystal and molecular structures of homologous trans, trans-4'-alkylbicyclohexyl-4-carbonitriles were analyzed by Haase and Paulus (1983), offering valuable data on the crystalline state and molecular conformations of such compounds (Haase & Paulus, 1983).

Mechanism of Action

The mechanism of action of a cis-trans isomer would depend on its specific chemical structure and the context in which it is used. For example, in biological systems, cis-trans isomerism can influence how a molecule interacts with biological targets .

Safety and Hazards

The safety and hazards associated with a specific cis-trans isomer would depend on its exact chemical structure. It’s important to refer to the relevant Safety Data Sheet (SDS) for detailed information .

Future Directions

The study of cis-trans isomers continues to be an important area of research in chemistry. Understanding the properties of these isomers can have implications in various fields, from the development of new pharmaceuticals to the design of high-performance fuels .

Properties

IUPAC Name

1-pentyl-4-(4-pentylcyclohexyl)cyclohexane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H41N/c1-3-5-7-9-20-10-12-21(13-11-20)22-14-17-23(19-24,18-15-22)16-8-6-4-2/h20-22H,3-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBISKRSUBYSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2CCC(CC2)(CCCCC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H41N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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